N-ethyl-alpha-methylalanine chemical structure and synonyms
N-ethyl-alpha-methylalanine chemical structure and synonyms
An In-Depth Technical Guide to N-ethyl-alpha-methylalanine: Structural Dynamics, Synthesis, and Applications in Macrocyclic Peptide Drug Discovery
Executive Summary
The landscape of modern drug discovery is increasingly focused on "middle-sized" molecules—specifically, macrocyclic peptides capable of targeting intracellular protein-protein interactions (PPIs) traditionally deemed "undruggable." Central to this paradigm shift is the strategic incorporation of unnatural, sterically constrained amino acids. N-ethyl-alpha-methylalanine (also known as N-ethyl-2-methylalanine or N-ethylaminoisobutyric acid) represents a pinnacle of such structural engineering. By combining
As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a mechanistic understanding of N-ethyl-alpha-methylalanine, bridging its fundamental physicochemical properties with advanced synthetic protocols required to overcome its inherent steric hindrance.
Chemical Identity and Structural Nomenclature
Before deploying this building block in peptide synthesis, it is critical to understand its precise chemical identity and the various nomenclatures used across chemical vendors and literature. N-ethyl-alpha-methylalanine is a derivative of
Table 1: Quantitative Chemical Identifiers and Properties
| Property | Value | Mechanistic Impact in Peptide Design |
| IUPAC Name | 2-(ethylamino)-2-methylpropanoic acid | Defines the core |
| CAS Registry Number | 23441-02-3 | Essential for precise sourcing and regulatory documentation [1]. |
| Molecular Formula | - | |
| Molecular Weight | 131.18 g/mol | Contributes minimal bulk compared to larger hydrophobic residues. |
| LogP (Predicted) | ~0.85 | Enhances lipophilicity compared to natural alanine, aiding cell entry. |
| Common Synonyms | N-ethyl-2-methylalanine; N-ethylaminoisobutyric acid | Used interchangeably in solid-phase peptide synthesis (SPPS) catalogs. |
Mechanistic Causality: Why Use N-ethyl-alpha-methylalanine?
The decision to incorporate N-ethyl-alpha-methylalanine into a peptide sequence is never arbitrary; it is a calculated structural intervention.
A. Conformational Restriction via -Tetrasubstitution
Natural amino acids possess a hydrogen atom at the alpha-carbon, allowing for a wide range of
B. Membrane Permeability via N-Ethylation
A major hurdle for peptide therapeutics is poor oral bioavailability and inability to cross the lipid bilayer. The peptide backbone is rich in polar amide bonds (N-H), which require a high desolvation energy to pass through hydrophobic membranes. N-ethylation removes a critical hydrogen bond donor. When combined with the helical induction of the
This exact dual-modification strategy was famously employed by Chugai Pharmaceutical in the development of LUNA18 (Paluratide) , an orally bioavailable cyclic undecapeptide targeting the intracellular KRAS mutation [3].
Conformational and physicochemical logic of N-ethyl-alpha-methylalanine incorporation.
The Application Scientist's Challenge: Overcoming Steric Hindrance
While the pharmacological benefits are immense, the synthetic reality of coupling N-ethyl-alpha-methylalanine is notoriously difficult. The secondary amine (N-ethyl) combined with the tertiary alpha-carbon creates massive steric bulk. Standard coupling reagents (e.g., HATU/DIPEA) often fail, leading to unreacted starting materials or the formation of diketopiperazines (DKPs) during subsequent deprotection steps.
Liquid-Phase Peptide Synthesis (LPPS) vs. SPPS
For highly N-alkylated and sterically hindered sequences, Solid-Phase Peptide Synthesis (SPPS) suffers from heterogeneous reaction kinetics. To achieve high purity and yield, transitioning to Liquid-Phase Peptide Synthesis (LPPS) is highly recommended. In LPPS, the reactants are in a homogeneous solution, significantly increasing the bimolecular collision rate necessary to force the sterically hindered peptide bond formation [4].
Experimental Workflow: Coupling N-ethyl-alpha-methylalanine
The following self-validating protocol outlines the synthesis of a dipeptide utilizing N-ethyl-alpha-methylalanine via an LPPS approach, utilizing highly reactive acid chloride intermediates to overcome steric barriers.
Step-by-Step Methodology
Step 1: In Situ Acid Chloride Activation Causality: Standard active esters (like OBt or OAt) are not electrophilic enough to react with the hindered N-ethyl amine. We must generate an acid chloride using bis(trichloromethyl) carbonate (BTC, triphosgene).
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Dissolve the N-protected amino acid (e.g., Fmoc-Xaa-OH) (1.2 eq) in anhydrous cyclopentyl methyl ether (CPME).
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Add BTC (0.4 eq) and 2,4,6-collidine (3.0 eq) at 0°C under inert atmosphere.
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Stir for 20 minutes to ensure complete conversion to the acid chloride.
Step 2: Homogeneous Coupling Causality: Elevated temperatures in a liquid phase provide the thermodynamic energy required to overcome the steric clash.
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Add the C-protected N-ethyl-alpha-methylalanine (e.g., H-N(Et)Aib-OMe) (1.0 eq) directly to the reaction mixture.
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Warm the reaction to 40°C and stir for 4–6 hours. Monitor via HPLC-UV.
Step 3: Active Ester Quenching (Self-Validation Step) Causality: Unreacted acid chlorides will cause side reactions during workup. They must be actively quenched.
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Add N-methylimidazole (NMI) (2.0 eq) to the mixture. NMI rapidly hydrolyzes any remaining active electrophiles, ensuring they do not interfere with subsequent purification [4].
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Stir for 30 minutes at room temperature.
Step 4: Mild Workup & DKP Prevention Causality: Highly N-alkylated peptides are prone to acid-catalyzed degradation and diketopiperazine (DKP) cyclization.
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Wash the organic layer with a mild, cold aqueous buffer (pH 6.5) rather than strong acids (e.g., 1M HCl), which could trigger DKP formation.
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Dry over
, filter, and concentrate under reduced pressure.
Workflow for coupling sterically hindered N-alkyl amino acids via LPPS.
Conclusion
N-ethyl-alpha-methylalanine is not merely a structural anomaly; it is a precision tool for peptide engineers. By understanding the causality between its steric bulk, its ability to force helical folding, and its capacity to mask hydrogen bonds, researchers can design macrocycles capable of breaching the cell membrane to drug the "undruggable." While its synthesis demands rigorous, specialized protocols like LPPS and extreme electrophilic activation, mastering these techniques is essential for the next generation of middle-sized therapeutics.
References
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Formaggio, F., et al. "Solvent Polarity Controls the Helical Conformation of Short Peptides Rich in Cα-Tetrasubstituted Amino Acids." ResearchGate. Available at:[Link]
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Wikipedia Contributors. "Paluratide (LUNA18)." Wikipedia, The Free Encyclopedia. Available at: [Link]
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Nomura, K., et al. "Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18." ACS Publications. Available at:[Link]
